molecular formula C15H12N2 B1295925 2-(2-Phenylethenyl)-1h-benzimidazole

2-(2-Phenylethenyl)-1h-benzimidazole

Cat. No.: B1295925
M. Wt: 220.27 g/mol
InChI Key: QQLPPRIZUPEKMV-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-1H-benzimidazole (CAS 1456-19-5) is a benzimidazole derivative with the molecular formula C15H12N2 and a molecular weight of 220.28 g/mol . This compound is of significant interest in medicinal chemistry research, particularly for investigating new anti-inflammatory agents . Benzimidazole derivatives have been shown to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX), and exhibit a polypharmacological approach by simultaneously targeting other therapeutic targets like Aldose Reductase (AR) and Phospholipase A2 (PLA2) . Among synthesized derivatives, related compounds have demonstrated potent in vitro anti-inflammatory activity with IC50 values lower than standard NSAIDs like ibuprofen, and have shown comparable efficacy to diclofenac in in vivo models . The benzimidazole core is a privileged structure in drug discovery, known for its diverse biological activities and presence in several FDA-approved drugs . Researchers can utilize this compound as a key intermediate or precursor for developing novel multi-targeting inhibitors. The product is supplied with a minimum purity of . For research purposes only. Not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(2-phenylethenyl)-1H-benzimidazole

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-11H,(H,16,17)

InChI Key

QQLPPRIZUPEKMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2

Origin of Product

United States

Biological Activity

2-(2-Phenylethenyl)-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes. For instance, benzimidazole derivatives often target enzymes that are critical for cell wall synthesis in bacteria and other pathogens .
  • Antioxidant Activity : Some studies suggest that this compound may modulate oxidative stress responses by influencing the activity of antioxidant enzymes.
  • Anticancer Properties : The benzimidazole scaffold has been associated with anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives indicates that modifications to the structure can significantly influence their biological activity. For this compound, the presence of the phenylethenyl group is crucial for enhancing its potency against specific targets.

Modification Effect on Activity
Substitution on the benzene ringAlters lipophilicity and binding affinity
Variations in the benzimidazole coreImpacts enzyme inhibition and bioavailability

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound:

  • Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. In vitro assays have demonstrated cytotoxic effects against various cancer types, although further research is required to elucidate specific pathways involved.

Case Studies

Several case studies provide insights into the biological efficacy of this compound:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of several benzimidazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting potential for therapeutic use in treating bacterial infections .
  • Cytotoxicity in Cancer Models :
    • In a controlled experiment, this compound was tested against human breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading to significant reductions in cell viability at higher concentrations.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., chloromethyl) often require harsher conditions (e.g., thionyl chloride) and result in moderate yields .
  • Bulky substituents (e.g., phenylethenyl) benefit from microwave-assisted synthesis, enhancing reaction efficiency .
  • Hydroxyphenyl derivatives, while pharmacologically relevant, show lower yields due to challenges in cyclization .

Antimicrobial Activity

  • 2-(2-Phenylethenyl)-1H-benzimidazole: Limited direct data, but its structural analog 2-(4-chlorophenyl)-1H-benzimidazole exhibits potent antibacterial activity (MIC: 2–8 µg/mL against S. aureus) .
  • 2-(2-Hydroxyphenyl)-1H-benzimidazole : Broad-spectrum activity against bacteria, fungi, and poliovirus, attributed to metal-chelating properties .
  • Morpholine Derivatives (e.g., 2b in ) : Enhanced solubility and moderate antifungal activity due to the morpholine moiety.

Anticancer Potential

  • Styrenyl Derivatives : Analog 2XP (with dual benzyloxy-methoxy groups) shows selective cytotoxicity against leukemia cells (IC₅₀: 12 µM) .
  • Hydroxyphenyl Derivatives: Copper complexes (e.g., HPBI-Cu) act as fluorescent probes for nitric oxide detection in cancer cells, highlighting diagnostic applications .

Physicochemical Properties

Melting Points

Compound Melting Point (°C) Reference
This compound Not reported
2-(4-Methoxyphenyl)-1H-benzimidazole 132.7–133.9
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole 290 (decomposes)

Note: The phenylethenyl group likely reduces crystallinity compared to methoxy or hydroxyl substituents, explaining the lack of reported melting points .

Solubility and Reactivity

  • Styrenyl Group : Enhances π-π stacking interactions, improving affinity for aromatic biological targets but reducing aqueous solubility .
  • Hydroxyl Groups: Increase hydrophilicity and metal-chelating capacity, as seen in HPBI-Cu’s NO-sensing applications .

Preparation Methods

Synthetic Routes

Condensation Reactions

The most common method for synthesizing 2-(2-Phenylethenyl)-1H-benzimidazole is through condensation reactions involving o-phenylenediamine and cinnamaldehyde. This reaction typically occurs under acidic conditions, which facilitate the formation of an imine intermediate that subsequently cyclizes to form the benzimidazole structure.

Reaction Conditions:
  • Acids Used: Hydrochloric acid or sulfuric acid
  • Temperature: Elevated temperatures to promote cyclization
  • Yield: Varies based on conditions but generally ranges from 53% to 82% after purification.

Alternative Synthesis Methods

Microwave-Assisted Synthesis

Recent advancements have introduced microwave-assisted synthesis as a viable method, which enhances reaction rates and yields due to better energy distribution.

  • Procedure: The reaction of o-phenylenediamine with aromatic aldehydes is conducted under microwave irradiation.
  • Advantages: Reduced reaction times and improved yields compared to traditional methods.
One-Pot Synthesis

Another efficient approach involves one-pot synthesis, combining multiple steps into a single reaction vessel, which simplifies the process and reduces time.

  • Catalysts Used: Ammonium chloride in ethanol at elevated temperatures (80–90 °C).
  • Yield: Reported yields are substantial, often exceeding 80%.

Industrial Production Methods

In industrial settings, the production of this compound may utilize continuous flow reactors to enhance efficiency and scalability. This approach allows for:

  • Optimized Reaction Conditions: Continuous flow systems enable precise control over temperature and reactant concentrations.
  • Use of Catalysts: Catalysts are employed to improve reaction rates and selectivity, often leading to higher yields compared to batch processes.

Purification Techniques

Post-synthesis purification is crucial for obtaining high-purity compounds. Common techniques include:

  • Recrystallization: Effective for removing impurities based on solubility differences.
  • Chromatography: Often used for separating compounds based on their interactions with stationary phases.

Summary of Research Findings

The following table summarizes various preparation methods along with their respective yields and conditions:

Method Conditions Yield (%) References
Traditional Condensation HCl/Sulfuric Acid, elevated T 53–82
Microwave-Assisted Microwave irradiation Up to 90+
One-Pot Synthesis Ammonium chloride in ethanol >80
Continuous Flow Production Optimized reactor conditions Varies

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Phenylethenyl)-1H-benzimidazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of o-phenylenediamine with substituted aldehydes under solvent-free or aqueous conditions. A one-pot method using trifluoroacetic acid (TFA) or camphorsulfonic acid (3 mol%) as catalysts achieves high yields (>90%) . Solvent choice significantly impacts reaction efficiency; aqueous media are optimal for minimizing side reactions, while microwave-assisted synthesis reduces reaction time (5–6.5 hours) . Key parameters include reflux temperature (80–100°C) and stoichiometric ratios (1:1.2 for diamine:aldehyde).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • 1H/13C NMR : Aromatic protons appear at δ 7.4–8.0 ppm, with characteristic peaks for the ethenyl group (δ ~5.4–6.5 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm the benzimidazole core .
  • LCMS/Elemental analysis : Molecular ion peaks (e.g., m/z 288.21 for brominated derivatives) and C/H/N/O/Br content validate purity .

Q. How is the antimicrobial activity of this compound derivatives evaluated?

  • Methodological Answer : Standard protocols include agar diffusion and broth microdilution assays against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Minimum inhibitory concentrations (MICs) are determined using serial dilutions (1–256 µg/mL). Derivatives with electron-withdrawing groups (e.g., bromo, nitro) show enhanced activity due to improved membrane permeability .

Advanced Research Questions

Q. How can solvent effects and catalyst selection be systematically analyzed to improve reaction kinetics?

  • Methodological Answer : Solvent polarity and proticity are evaluated using Kamlet-Taft parameters. For example, aqueous media enhance proton transfer in TFA-catalyzed reactions, while aprotic solvents (e.g., DMF) stabilize intermediates in microwave-assisted syntheses . Kinetic studies (e.g., time-yield profiles) and Arrhenius plots identify rate-limiting steps. Computational tools (DFT) model transition states to rationalize catalyst efficiency .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for benzimidazole derivatives?

  • Methodological Answer : Discrepancies in SAR are addressed via:

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like α-glucosidase or DNA gyrase. For example, derivatives with extended π-systems (e.g., triazole-thiazole hybrids) exhibit stronger hydrophobic interactions .
  • Bioisosteric replacement : Replacing the ethenyl group with constrained stilbenes or heterocycles (e.g., triazoles) balances steric and electronic effects .

Q. How are photophysical properties of this compound exploited in materials science?

  • Methodological Answer : The compound’s conjugated system enables applications in:

  • Photodynamic therapy (PDT) : Coordination with Zn/Al phthalocyanines enhances singlet oxygen generation under UV irradiation .
  • OLEDs : Excited-state intramolecular proton transfer (ESIPT) in benzimidazole-Ir(III) complexes produces tunable emission spectra (λem = 450–600 nm) .

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